REACTION_CXSMILES
|
Cl[C:2]1[CH:30]=[CH:29][C:5]2=[N:6][N:7]([C:9]3[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:10]=3[OH:28])[N:8]=[C:4]2[CH:3]=1.N1C2C=CC=CC=2N=N1.ClC1C=CC2=NN(C3C=C(C)C=CC=3O)N=C2C=1>>[OH:28][C:10]1[C:11]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:12][C:13]([CH3:15])=[CH:14][C:9]=1[N:7]1[N:8]=[C:4]2[CH:3]=[CH:2][CH:30]=[CH:29][C:5]2=[N:6]1
|
Name
|
5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C)CCCCCCCCCCCC)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=NN(N2)C2=C(C=CC(=C2)C)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1CCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:30]=[CH:29][C:5]2=[N:6][N:7]([C:9]3[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:10]=3[OH:28])[N:8]=[C:4]2[CH:3]=1.N1C2C=CC=CC=2N=N1.ClC1C=CC2=NN(C3C=C(C)C=CC=3O)N=C2C=1>>[OH:28][C:10]1[C:11]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:12][C:13]([CH3:15])=[CH:14][C:9]=1[N:7]1[N:8]=[C:4]2[CH:3]=[CH:2][CH:30]=[CH:29][C:5]2=[N:6]1
|
Name
|
5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C)CCCCCCCCCCCC)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=NN(N2)C2=C(C=CC(=C2)C)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1CCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |